2-Methoxy-5-[(4-methylidenecyclohexyl)sulfamoyl]benzamide 2-Methoxy-5-[(4-methylidenecyclohexyl)sulfamoyl]benzamide
Brand Name: Vulcanchem
CAS No.: 2097898-64-9
VCID: VC4181385
InChI: InChI=1S/C15H20N2O4S/c1-10-3-5-11(6-4-10)17-22(19,20)12-7-8-14(21-2)13(9-12)15(16)18/h7-9,11,17H,1,3-6H2,2H3,(H2,16,18)
SMILES: COC1=C(C=C(C=C1)S(=O)(=O)NC2CCC(=C)CC2)C(=O)N
Molecular Formula: C15H20N2O4S
Molecular Weight: 324.4

2-Methoxy-5-[(4-methylidenecyclohexyl)sulfamoyl]benzamide

CAS No.: 2097898-64-9

Cat. No.: VC4181385

Molecular Formula: C15H20N2O4S

Molecular Weight: 324.4

* For research use only. Not for human or veterinary use.

2-Methoxy-5-[(4-methylidenecyclohexyl)sulfamoyl]benzamide - 2097898-64-9

Specification

CAS No. 2097898-64-9
Molecular Formula C15H20N2O4S
Molecular Weight 324.4
IUPAC Name 2-methoxy-5-[(4-methylidenecyclohexyl)sulfamoyl]benzamide
Standard InChI InChI=1S/C15H20N2O4S/c1-10-3-5-11(6-4-10)17-22(19,20)12-7-8-14(21-2)13(9-12)15(16)18/h7-9,11,17H,1,3-6H2,2H3,(H2,16,18)
Standard InChI Key SFZJJPUQMRNJON-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)S(=O)(=O)NC2CCC(=C)CC2)C(=O)N

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, 2-methoxy-5-[(4-methylidenecyclohexyl)sulfamoyl]benzamide, reflects its modular structure:

  • Benzamide backbone: A benzene ring substituted with a methoxy group (–OCH₃) at position 2 and a sulfamoyl group (–SO₂NH–) at position 5.

  • 4-Methylidenecyclohexyl group: A cyclohexane ring with a methylidene (=CH₂) substituent at position 4, linked via the sulfamoyl nitrogen .

Key Molecular Data:

PropertyValueSource
Molecular FormulaC₁₅H₂₀N₂O₄SPubChem
Molecular Weight324.4 g/molPubChem
Canonical SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCC(=C)CC2)C(=O)NPubChem

The presence of polar functional groups (sulfamoyl, benzamide) suggests moderate solubility in polar aprotic solvents, while the cyclohexyl moiety may enhance lipid permeability .

Synthesis and Production

Synthetic Pathways

While no direct synthesis protocol for 2-methoxy-5-[(4-methylidenecyclohexyl)sulfamoyl]benzamide is documented, analogous compounds provide a framework for its preparation. A patent detailing the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate (CN105439915A) offers a relevant model :

Key Steps (Adapted from CN105439915A ):

  • Nucleophilic Substitution: Reacting 2-methoxy-5-chlorobenzoic acid methyl ester with sodium amino sulfinate in tetrahydrofuran (THF) at 45–60°C for 10–14 hours.

  • Catalysis: Cuprous bromide (CuBr) facilitates the substitution of chloride with the sulfamoyl group.

  • Purification: Activated carbon decolorization followed by reduced-pressure concentration yields the product.

For the target compound, this route could be modified by substituting the methyl ester with a cyclohexylamine derivative to introduce the 4-methylidenecyclohexyl group.

Optimized Reaction Conditions:

ParameterValue
Temperature50–60°C
CatalystCuBr (5–10 mol%)
SolventTetrahydrofuran (THF)
Yield94–95% (analogous compound)

Biological Activity and Research Findings

Anticancer Activity:

  • EGFR/VEGFR-2 Inhibition: Analogous compounds demonstrate inhibitory effects on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), critical targets in oncology .

  • Apoptosis Induction: Preclinical models show sulfamoyl benzamides induce G1-phase cell cycle arrest and caspase-mediated apoptosis in cancer cell lines .

Anti-inflammatory Effects:

  • Cytokine Modulation: Sulfamoyl derivatives reduce pro-inflammatory cytokines (e.g., TNF-α, IL-6) in vitro, suggesting potential applications in autoimmune diseases .

Pharmacokinetic Considerations

Absorption and Distribution

The compound’s logP (estimated 2.1–2.5) indicates moderate lipophilicity, favoring passive diffusion across biological membranes . The sulfamoyl group may enhance solubility in physiological fluids, while the cyclohexyl moiety could prolong half-life via reduced metabolic clearance.

Metabolism and Excretion

  • Hepatic Metabolism: Expected to undergo cytochrome P450-mediated oxidation, particularly at the methoxy and methylidene groups.

  • Renal Excretion: Polar metabolites likely excreted via urine, as observed with similar benzamide derivatives .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBiological Activity
2-Methoxy-N-(4-methylbenzenesulfonyl)benzamideLacks cyclohexyl groupEGFR inhibition
Methyl 2-methoxy-5-sulfamoylbenzoateMethyl ester instead of benzamideIntermediate in drug synthesis

The 4-methylidenecyclohexyl group in the target compound may enhance target binding affinity due to increased hydrophobic interactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator